

Understanding the biology of GPR119 and GSK1292263

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An In-Depth Technical Guide to the Biology of GPR119 and the Agonist GSK1292263

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the G protein-coupled receptor 119 (GPR119), a promising target for metabolic diseases, and **GSK1292263**, a selective agonist. It delves into the receptor's biological functions, signaling mechanisms, and the pharmacological profile of **GSK1292263**, supported by quantitative data and detailed experimental methodologies.

The Biology of GPR119

GPR119 is a G protein-coupled receptor that has garnered significant interest as a therapeutic target for type 2 diabetes and obesity.[1] Its strategic expression in key metabolic tissues and its role in glucose homeostasis underscore its potential.

Tissue Distribution

GPR119 expression is predominantly localized to:

- Pancreatic β-cells: These cells are responsible for producing and secreting insulin. GPR119 is highly expressed in these cells, suggesting a direct role in insulin regulation.[2][3][4][5][6]
- Intestinal Enteroendocrine L-cells and K-cells: These specialized cells in the gut epithelium secrete incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent



insulinotropic polypeptide (GIP), in response to nutrient ingestion.[1][3][5]

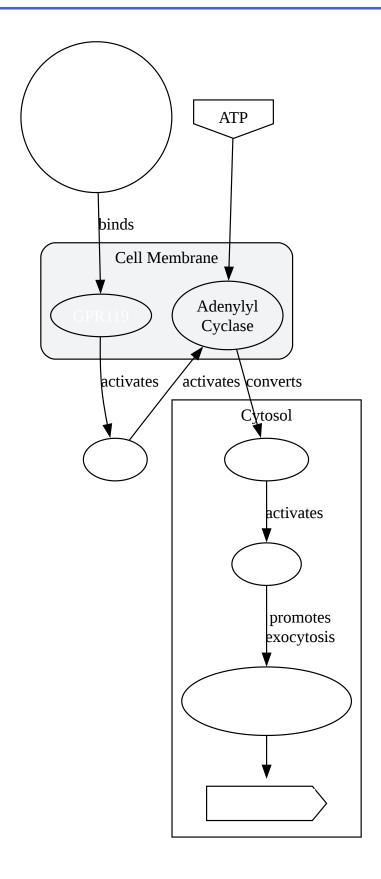
This dual localization in both the pancreas and the intestine positions GPR119 as a key regulator of glucose metabolism through two distinct but complementary mechanisms.

Signaling Pathway

GPR119 is a Gαs-coupled receptor.[2][5][7] Upon activation by an agonist, it initiates a signaling cascade:

- The activated Gαs subunit stimulates adenylyl cyclase.
- Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][7]
- Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA).
- PKA activation triggers downstream events that result in the exocytosis of insulin-containing granules from pancreatic β-cells and incretin-containing granules from intestinal L-cells.[8]





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GPR119 signaling cascade upon agonist binding.



Physiological Function

The activation of GPR119 leads to a dual antihyperglycemic effect:

- Direct Stimulation of Insulin Secretion: In pancreatic β-cells, the rise in cAMP enhances glucose-stimulated insulin secretion (GSIS).[2][9] This glucose-dependent action is a key advantage, as it minimizes the risk of hypoglycemia.[1]
- Incretin-Mediated Insulin Secretion: In the intestine, GPR119 activation stimulates the
 release of GLP-1 and GIP.[1][10] These incretin hormones then travel to the pancreas and
 act on their respective receptors on β-cells to further amplify glucose-dependent insulin
 secretion.[5] GLP-1 also has additional beneficial effects, including slowing gastric emptying
 and promoting satiety.[1]

GSK1292263: A GPR119 Agonist

GSK1292263 is a potent and selective GPR119 agonist developed by GlaxoSmithKline.[1] It has been investigated as a potential treatment for type 2 diabetes.

Quantitative Data

The following tables summarize the in vitro potency and preclinical/clinical effects of **GSK1292263**.

Table 1: In Vitro Potency of GSK1292263

| Parameter | Species | Value | Reference |
|----------------------------|--------------|-------|-----------|
| pEC50 | Human | 6.9 | [2] |
| pEC50 | Rat | 6.7 | [2] |
| pEC50 (GLP-1 Secretion) | GLUTag cells | 8.5 | [1] |

Table 2: Preclinical and Clinical Effects of GSK1292263



| Effect | Model/Populati on | Dose | Outcome | Reference |
|---------------------|------------------------------|--|---|-----------|
| Incretin Release | Male Sprague- Dawley rats | 3-30 mg/kg | Increased circulating GLP- 1, GIP, and PYY | [9] |
| Insulin Secretion | Rats (IVGTT) | Not specified | 30-60% increase in peak insulin response and insulin AUC | [9] |
| Glucose Disposal | Rats (IVGTT) | Not specified | Significant increase in glucose disposal rate | [9] |
| PYY Levels | Type 2 Diabetes Patients | 300 mg BID (13 days) | ~5-fold increase in plasma total PYY | [11] |
| GLP-1/GIP Levels | Type 2 Diabetes Patients | 25-800 mg (single dose) or 100-600 mg/day (14 days) | No effect on active or total GLP-1 or GIP | [1][11] |
| Glucose Control | Type 2 Diabetes Patients | 25-800 mg (single dose) or 100-600 mg/day (14 days) | No significant effect on circulating glucose, insulin, or C-peptide | [11] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GPR119 agonists. Below are protocols for key in vitro assays.

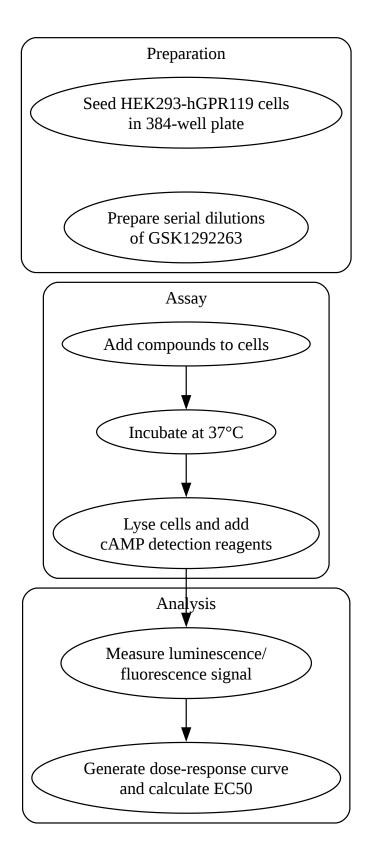
cAMP Accumulation Assay

This assay measures the increase in intracellular cAMP levels following GPR119 activation.



- Cell Line: HEK293 cells stably expressing human GPR119.
- Reagents:
 - Assay buffer (e.g., HBSS with 20 mM HEPES)
 - Test compound (GSK1292263) and reference agonist (e.g., AR231453)
 - Positive control (e.g., 10 μM forskolin)
 - Vehicle control (e.g., DMSO)
 - cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
- Procedure:
 - Cell Seeding: Plate HEK293-hGPR119 cells in a 384-well microplate and culture until confluent.
 - Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
 - Stimulation: Add the diluted compounds, positive control, and vehicle control to the respective wells.
 - Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
 - Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
- Data Analysis: Generate dose-response curves and calculate EC50 values using non-linear regression.





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Experimental workflow for cAMP accumulation assay.



GLP-1 Secretion Assay

This assay quantifies the release of GLP-1 from an enteroendocrine cell line.

- Cell Line: STC-1 or GLUTag cells.
- Reagents:
 - Culture medium (e.g., DMEM)
 - Assay buffer (e.g., HBSS with 20 mM HEPES)
 - Test compound (GSK1292263)
 - DPP-IV inhibitor (to prevent GLP-1 degradation)
 - GLP-1 ELISA kit
- Procedure:
 - Cell Seeding: Plate STC-1 or GLUTag cells in a 24-well plate and culture to confluency.
 - Pre-incubation: Wash the cells with assay buffer and pre-incubate in buffer for 1-2 hours.
 - Stimulation: Replace the pre-incubation buffer with assay buffer containing the test compound and a DPP-IV inhibitor.
 - Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C.
 - Supernatant Collection: Collect the supernatant from each well.
 - GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatants using an ELISA kit.
- Data Analysis: Plot GLP-1 concentration against the test compound concentration to determine the dose-response relationship.

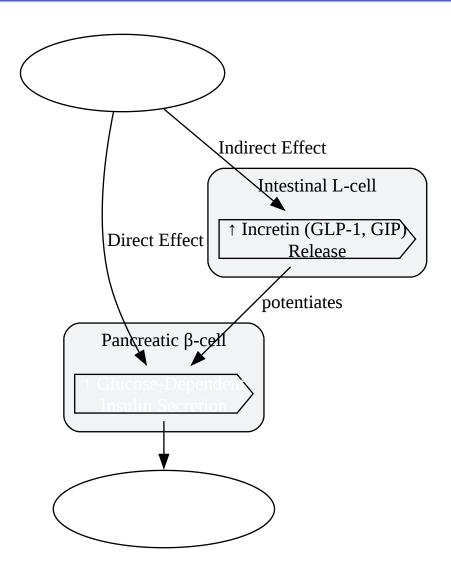
Glucose-Stimulated Insulin Secretion (GSIS) Assay



This assay measures the potentiation of insulin secretion by a GPR119 agonist in the presence of glucose.

- Cell Line: MIN6 or HIT-T15 insulinoma cells.
- · Reagents:
 - Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA
 - Low glucose KRBH (e.g., 2.8 mM)
 - High glucose KRBH (e.g., 16.8 mM)
 - Test compound (GSK1292263)
 - Insulin ELISA kit
- Procedure:
 - Cell Seeding: Plate MIN6 or HIT-T15 cells in a 96-well plate.[12]
 - Pre-incubation: Wash the cells with KRBH and pre-incubate in low glucose KRBH for 30 minutes.
 - Stimulation: Replace the pre-incubation buffer with low or high glucose KRBH containing the test compound.
 - Incubation: Incubate for 1 hour at 37°C.[12]
 - Supernatant Collection: Collect the supernatant from each well.
 - Insulin Measurement: Measure the insulin concentration in the supernatants using an ELISA kit.[12]
- Data Analysis: Compare the insulin secretion at low and high glucose concentrations in the presence and absence of the test compound to demonstrate glucose-dependent potentiation.





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Dual mechanism of GPR119 agonists on glucose homeostasis.

Conclusion

GPR119 remains a compelling target for the development of novel therapies for type 2 diabetes and other metabolic disorders due to its strategic location and dual mechanism of action. While the clinical development of **GSK1292263** did not demonstrate significant glycemic efficacy in humans, the profound effects on PYY release suggest a more complex role for GPR119 in gut hormone biology. Further research into the nuanced signaling and physiological roles of GPR119 is warranted to fully exploit its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this intriguing receptor and develop next-generation agonists with improved clinical outcomes.



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